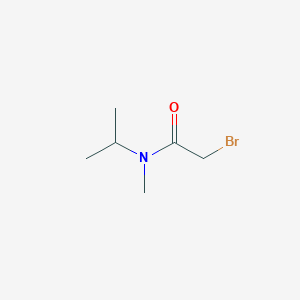
2-bromo-N-methyl-N-propan-2-ylacetamide
Descripción general
Descripción
2-bromo-N-methyl-N-propan-2-ylacetamide is an organic compound with the molecular formula C5H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a bromine atom, and the nitrogen atom is substituted with isopropyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-propan-2-ylacetamide typically involves the bromination of N-isopropyl-N-methyl-acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-bromo-N-methyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of N-isopropyl-N-methyl-acetamide derivatives.
Reduction: Formation of N-isopropyl-N-methyl-amine.
Oxidation: Formation of various oxidized products depending on the conditions.
Aplicaciones Científicas De Investigación
2-bromo-N-methyl-N-propan-2-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-methyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating various substitution reactions. The compound may also interact with biological molecules, affecting their function and activity through covalent modification or non-covalent interactions.
Comparación Con Compuestos Similares
2-Bromo-N-methylacetamide: Similar structure but lacks the isopropyl group.
N-Isopropyl-N-methyl-acetamide: Lacks the bromine atom.
2-Bromoacetamide: Lacks both the isopropyl and methyl groups.
Uniqueness: 2-bromo-N-methyl-N-propan-2-ylacetamide is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom, along with the bromine atom on the acetamide moiety. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H12BrNO |
|---|---|
Peso molecular |
194.07 g/mol |
Nombre IUPAC |
2-bromo-N-methyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C6H12BrNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3 |
Clave InChI |
CZNVPYABQUWSGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
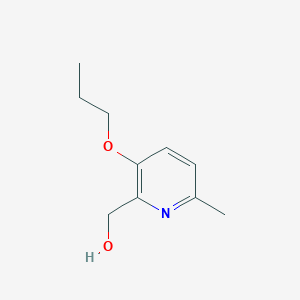
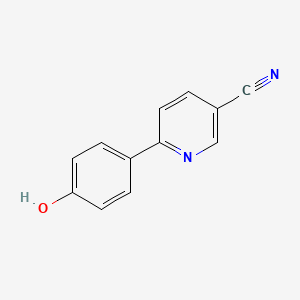
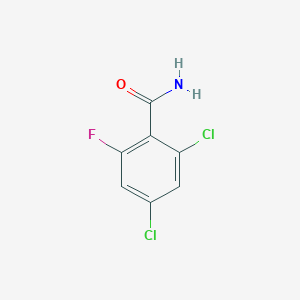
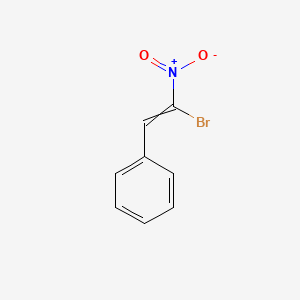
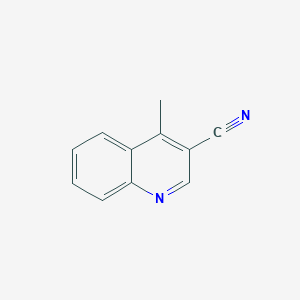
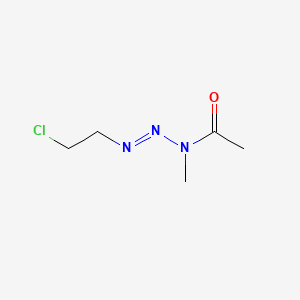
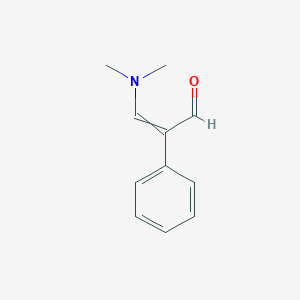

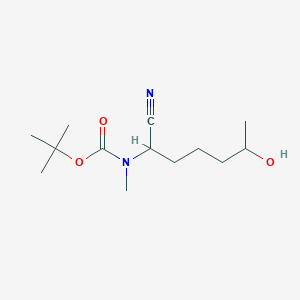
![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)
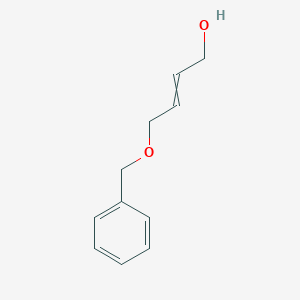
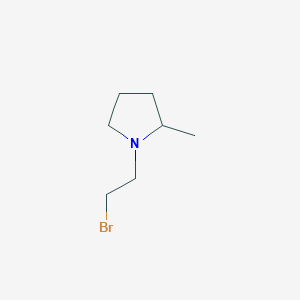
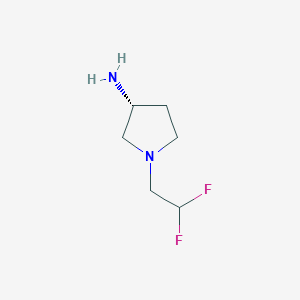
![Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-](/img/structure/B8716632.png)
